molecular formula C26H47N5O7 B1679055 Poststatin CAS No. 135219-43-1

Poststatin

Cat. No.: B1679055
CAS No.: 135219-43-1
M. Wt: 541.7 g/mol
InChI Key: UNPBSZUDTFBULK-CZCKBYKRSA-N
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Description

Poststatin is a specific inhibitor of prolyl endopeptidase, an enzyme that plays a crucial role in the degradation of proline-containing peptides. This compound is produced by the bacterium Streptomyces viridochromogenes MH534-30F3 . It has been studied for its potential therapeutic applications, particularly in the inhibition of bradykinin-degrading enzymes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Poststatin is typically prepared from the fermentation broths of Streptomyces viridochromogenes MH534-30F3. The process involves culturing the bacterium under specific conditions to produce the compound, followed by isolation and purification .

Industrial Production Methods: The industrial production of this compound involves large-scale fermentation processes. The bacterium is grown in bioreactors, and the compound is extracted from the culture broth. The extraction process includes filtration, solvent extraction, and chromatographic techniques to purify this compound to the desired level of purity .

Chemical Reactions Analysis

Types of Reactions: Poststatin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, each with potentially different biological activities .

Scientific Research Applications

Poststatin has a wide range of scientific research applications:

Mechanism of Action

Poststatin exerts its effects by specifically inhibiting prolyl endopeptidase. This enzyme is involved in the degradation of proline-containing peptides, including bradykinin. By inhibiting this enzyme, this compound prevents the breakdown of these peptides, leading to increased levels of bradykinin and other bioactive peptides. This inhibition can have various physiological effects, including modulation of blood pressure and inflammatory responses .

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to its specific inhibition of prolyl endopeptidase and its production by Streptomyces viridochromogenes MH534-30F3. Its structure and biological activity distinguish it from other inhibitors, making it a valuable tool in scientific research and potential therapeutic applications .

Properties

CAS No.

135219-43-1

Molecular Formula

C26H47N5O7

Molecular Weight

541.7 g/mol

IUPAC Name

(2S)-2-[[(2R)-2-[[(3S)-3-amino-2-oxopentanoyl]amino]-4-methylpentanoyl]-[(2S,6S)-2,6-diamino-3,7-dimethyl-5-oxooctanoyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C26H47N5O7/c1-9-16(27)22(33)23(34)30-17(10-12(2)3)24(35)31(21(14(6)7)26(37)38)25(36)20(29)15(8)11-18(32)19(28)13(4)5/h12-17,19-21H,9-11,27-29H2,1-8H3,(H,30,34)(H,37,38)/t15?,16-,17+,19-,20-,21-/m0/s1

InChI Key

UNPBSZUDTFBULK-CZCKBYKRSA-N

Isomeric SMILES

CC[C@@H](C(=O)C(=O)N[C@H](CC(C)C)C(=O)N([C@@H](C(C)C)C(=O)O)C(=O)[C@H](C(C)CC(=O)[C@H](C(C)C)N)N)N

SMILES

CCC(C(=O)C(=O)NC(CC(C)C)C(=O)N(C(C(C)C)C(=O)O)C(=O)C(C(C)CC(=O)C(C(C)C)N)N)N

Canonical SMILES

CCC(C(=O)C(=O)NC(CC(C)C)C(=O)N(C(C(C)C)C(=O)O)C(=O)C(C(C)CC(=O)C(C(C)C)N)N)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

poststatin
valyl-valyl-3-amino-2-oxovaleryl-leucyl-valine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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